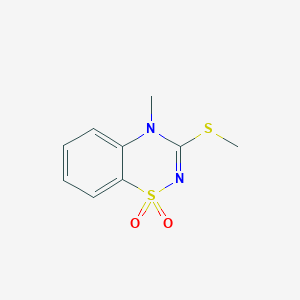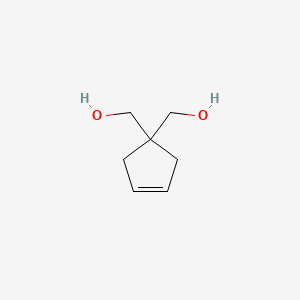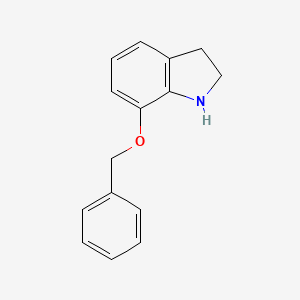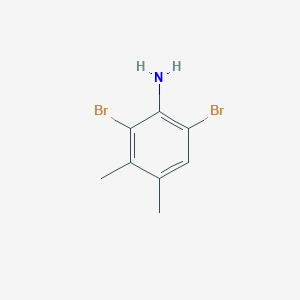
2,6-二溴-3,4-二甲基苯胺
描述
2,6-Dibromo-3,4-dimethylaniline is an organic compound with the molecular formula C8H9Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2 and 6 positions, and two methyl groups are substituted at the 3 and 4 positions on the benzene ring.
科学研究应用
2,6-Dibromo-3,4-dimethylaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It serves as a building block for the synthesis of pharmaceutical compounds.
Proteomics Research: It is used in biochemical research for studying protein interactions and functions
作用机制
Target of Action
A structurally similar compound, 3,4-dimethylaniline, has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12 in bacteria .
Biochemical Pathways
Given its structural similarity to 3,4-dimethylaniline, it may potentially influence pathways related to vitamin b12 biosynthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,4-dimethylaniline typically involves a multi-step process:
Nitration: The starting material, 3,4-dimethylaniline, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.
Reduction: The nitro groups are then reduced to amine groups, forming 3,4-dimethylaniline.
Bromination: Finally, bromination is carried out to introduce bromine atoms at the 2 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of 2,6-Dibromo-3,4-dimethylaniline may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the bromination process .
化学反应分析
Types of Reactions
2,6-Dibromo-3,4-dimethylaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of bromine atoms, the compound can participate in further substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones .
相似化合物的比较
Similar Compounds
2,4-Dibromo-3,6-dimethylaniline: Similar structure but with different bromine substitution pattern.
2,6-Dimethylaniline: Lacks bromine atoms, making it less reactive in certain reactions.
2,4-Dibromoaniline: Another brominated aniline derivative with different substitution pattern.
Uniqueness
2,6-Dibromo-3,4-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and methyl groups allows for versatile chemical transformations and applications in various fields .
属性
IUPAC Name |
2,6-dibromo-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2N/c1-4-3-6(9)8(11)7(10)5(4)2/h3H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIZUVQSQMHQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554909 | |
| Record name | 2,6-Dibromo-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80948-77-2 | |
| Record name | 2,6-Dibromo-3,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


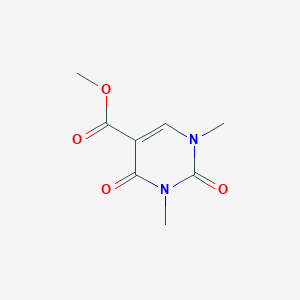
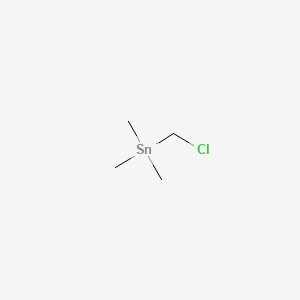
![1-Azabicyclo[2.2.1]heptane](/img/structure/B1610859.png)

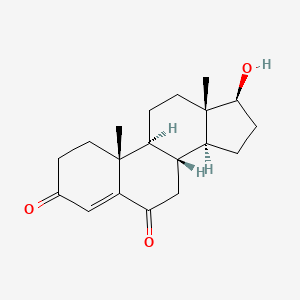
![2-amino-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-4-methylsulfanylbutanamide](/img/structure/B1610866.png)
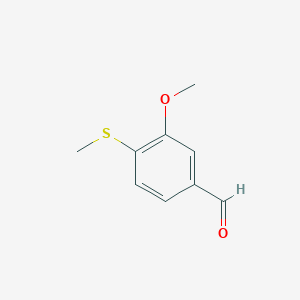
![5-Chlorothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1610869.png)
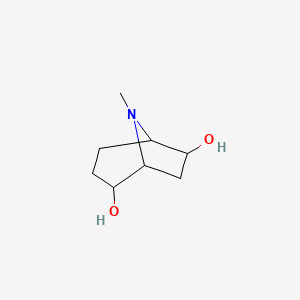
![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanamine](/img/structure/B1610872.png)
